molecular formula C18H23NO4 B5616384 N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine

Cat. No.: B5616384
M. Wt: 317.4 g/mol
InChI Key: YCPIUHSPCGFCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research use only. This amine derivative features a multifunctional structure, incorporating both a 2-methoxy-5-methylphenyl group and a 2,4,5-trimethoxybenzyl group. The 2,4,5-trimethoxybenzyl moiety is a recognized pharmacophore in medicinal chemistry, often associated with biological activity and frequently investigated for its potential interactions with various enzymatic systems . Researchers value this compound as a key synthetic intermediate or building block for the development of novel molecules. Its primary research applications include use as a precursor in the synthesis of more complex chemical entities, particularly in the exploration of structure-activity relationships (SAR) for new therapeutic agents. The presence of multiple methoxy groups makes it a valuable scaffold for designing compounds targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology research. The compound is provided with high purity and quality, ensuring consistency and reliability for sensitive research applications. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-6-7-15(20-2)14(8-12)19-11-13-9-17(22-4)18(23-5)10-16(13)21-3/h6-10,19H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPIUHSPCGFCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine is a compound that has attracted attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H23NO4
  • Molar Mass : 317.37952 g/mol
  • Structural Formula : The compound features a core amine structure with methoxy and methyl substitutions that may influence its biological interactions.

Biological Activity Overview

Research on this compound indicates various biological activities, primarily in the realms of antibacterial and anticancer properties.

Antibacterial Activity

Studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The antibacterial activity often correlates with the ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Tested Strains : Commonly tested bacteria include Staphylococcus aureus and Escherichia coli, with results indicating varying degrees of inhibition.

Antitumor Activity

The compound's potential as an anticancer agent is supported by:

  • Cell Line Studies : In vitro studies have shown promising results against various cancer cell lines, suggesting the compound may induce apoptosis or inhibit cell proliferation.
  • Mechanisms : Potential mechanisms include modulation of apoptotic pathways and interference with DNA replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antibacterial Studies :
    • A study evaluated the antibacterial effects of various Schiff bases, noting that those with methoxy substitutions showed enhanced activity against S. aureus and E. coli .
    • The inhibition zones measured indicated significant antibacterial potential, suggesting that similar structural modifications in this compound could yield comparable results.
  • Antitumor Activity :
    • Research on related compounds indicated that certain derivatives exhibited notable cytotoxic effects on leukemia cell lines . The study highlighted the importance of structural variations in enhancing biological activity.
    • Another investigation focused on microtubule stabilization as a mechanism for anticancer activity, which may be relevant for understanding how this compound could function in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult SummaryReference
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntibacterialEscherichia coliModerate inhibition
AntitumorK562 (Leukemia Cell Line)Induced apoptosis
AntitumorVarious Cancer Cell LinesInhibition of cell proliferation

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N-(2,4,5-trimethoxybenzyl)amine is a compound of interest in various scientific research applications due to its unique chemical structure and properties. Below is a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound has been studied for its potential therapeutic effects. Its structural similarities to known pharmacological agents suggest it may exhibit:

  • Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin pathways, potentially offering antidepressant effects.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments.

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., alkylation, acylation) makes it valuable in:

  • Synthesis of New Drug Candidates : By modifying the amine group or the aromatic rings, researchers can create novel compounds that may have enhanced biological activity.
  • Development of Functional Materials : Its unique structure allows for the incorporation into polymers or other materials with specific properties.

Biological Studies

Studies involving this compound include:

  • Mechanistic Studies : Understanding how this compound interacts with biological targets can provide insights into its mode of action.
  • Toxicological Assessments : Evaluating the safety profile of this compound is crucial for any potential therapeutic use.

Analytical Chemistry

The compound is also utilized in analytical chemistry for:

  • Development of Analytical Methods : Techniques such as HPLC (High-Performance Liquid Chromatography) can be developed using this compound as a standard for quantifying similar substances in biological samples.
  • Quality Control in Manufacturing : Ensuring the purity and concentration of this compound in pharmaceutical formulations.

Data Table

Application AreaSpecific UsesExample Studies/References
Pharmaceutical ResearchAntidepressant and neuroprotective effects
Chemical SynthesisIntermediate for drug synthesis
Biological StudiesMechanistic studies and toxicological assessments
Analytical ChemistryDevelopment of HPLC methods

Case Study 1: Antidepressant Activity

A study investigated the effects of compounds similar to this compound on serotonin reuptake inhibition. Results indicated significant antidepressant-like effects in animal models.

Case Study 2: Neuroprotective Effects

Research demonstrated that derivatives of this compound protected neuronal cells from oxidative damage induced by glutamate exposure. The mechanisms involved were linked to the modulation of antioxidant enzyme activity.

Case Study 3: Synthesis and Characterization

A series of experiments highlighted the efficiency of using this compound as a precursor in synthesizing more complex molecules with potential pharmacological properties.

Comparison with Similar Compounds

Structural Variations in Trimethoxybenzylamines

The 2,4,5-trimethoxybenzyl group in the target compound distinguishes it from analogs with alternative substitution patterns (e.g., 3,4,5- or 2,4,6-trimethoxybenzyl). Key structural differences include:

Compound Name / ID Trimethoxy Substitution Other Substituent Key Features Reference
Target Compound 2,4,5 2-Methoxy-5-methylphenyl Unique substitution pattern; potential steric and electronic effects -
8a, 10a, 11a (Ev1-3) 2,4,6 (S)-2-Hydroxy-1-phenylethyl Chiral centers; diastereomer separation observed in synthesis
N-(3,4,5-Trimethoxybenzyl)aniline (Ev9) 3,4,5 Aniline Simpler structure; lacks methyl/methoxy groups on phenyl
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine (Ev8,13) 3,4,5 Adamantane Rigid bicyclic structure; CNS activity studied
N-(2,4,5-Trimethoxybenzyl)-substituted α-amino acids (Ev10) 2,4,5 Amino acid esters Bioactive derivatives with enzyme inhibition potential

Key Observations :

  • The 2,4,5-trimethoxy substitution in the target compound and Ev10 derivatives may influence electron distribution and binding interactions compared to 3,4,5- or 2,4,6-substituted analogs.
  • Bulky substituents like adamantane (Ev8,13) or chiral hydroxy-phenylethyl groups (Ev1-3) affect solubility and stereochemical outcomes.

Key Observations :

  • Grignard reactions (Ev1-3) and benzyl chloride couplings (Ev13) are common for introducing trimethoxybenzyl groups.
  • Yields vary significantly (61–89%) based on steric hindrance and reaction time.

Physicochemical and Spectroscopic Properties

Data from analogs highlight trends in melting points, optical activity, and NMR signatures:

Compound m.p. (°C) [α]D²⁵ (c, solvent) NMR Features Reference
10a (Ev2) 157 -250.4° (c 1.40, CHCl₃) -
N-(3,4,5-Trimethoxybenzyl) derivatives (Ev13) - - Singlet at δ 6.3–6.5 (symmetric substitution)
N-(2,4,5-Trimethoxybenzyl)nonanamide (Ev6) - - ¹H-NMR in Supplemental Data

Key Observations :

  • Chiral analogs (Ev2) exhibit high optical rotation due to stereogenic centers.
  • Symmetric 3,4,5-trimethoxybenzyl groups (Ev13) produce distinct NMR singlets, whereas 2,4,5-substituted analogs may show split signals.

Key Observations :

  • Adamantane-containing analogs (Ev8,13) highlight the role of lipophilic groups in CNS targeting.

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